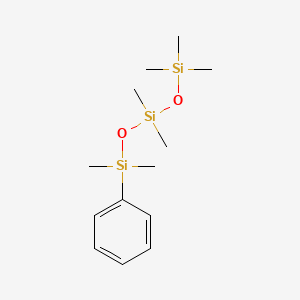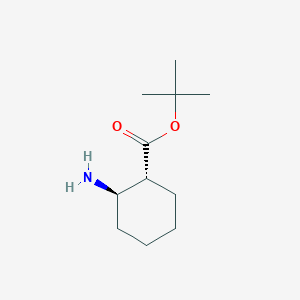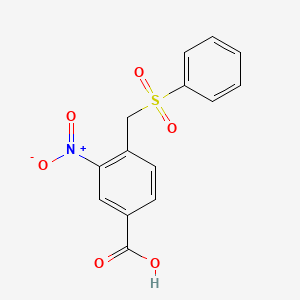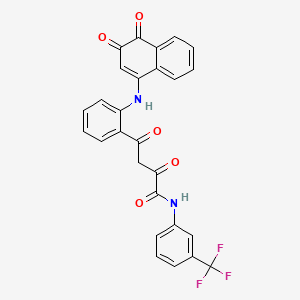
Urea, (1-naphthylacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, (1-naphthylacetyl)- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a naphthyl group attached to the acetyl moiety of the urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, (1-naphthylacetyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of urea derivatives, including urea, (1-naphthylacetyl)-, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions are typically carried out in the presence of phosgene, which, despite its environmental and safety concerns, remains a widely used method due to its efficiency.
Chemical Reactions Analysis
Types of Reactions
Urea, (1-naphthylacetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of urea, (1-naphthylacetyl)- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of urea, (1-naphthylacetyl)- include various substituted ureas, oxidized derivatives, and reduced compounds. These products have diverse applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Urea, (1-naphthylacetyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of controlled-release fertilizers and other agrochemical products.
Mechanism of Action
The mechanism of action of urea, (1-naphthylacetyl)- involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to urea, (1-naphthylacetyl)- include other N-substituted ureas and naphthyl derivatives. Examples include:
Naphthylacetyl spermine: A synthetic analogue of Joro spider toxin, used as a calcium-permeable AMPA receptor antagonist.
Uniqueness
Its naphthyl group provides additional stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
102613-45-6 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-carbamoyl-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C13H12N2O2/c14-13(17)15-12(16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,14,15,16,17) |
InChI Key |
KATFHABDBYCVHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


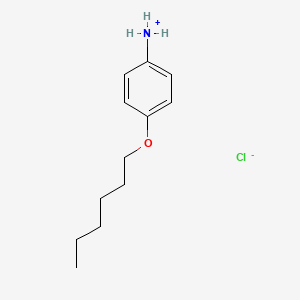
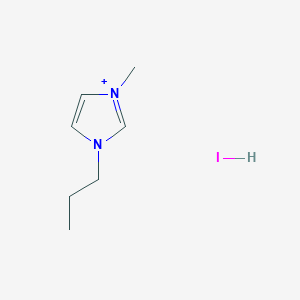
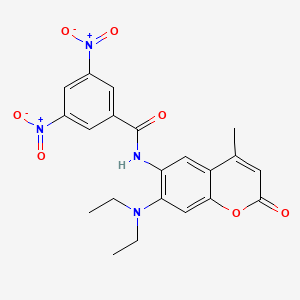
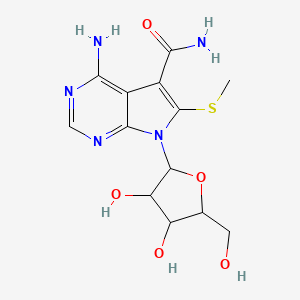
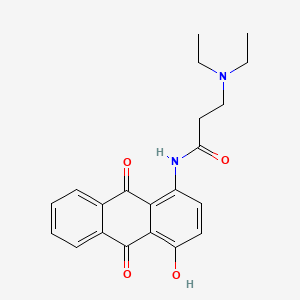




![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)
